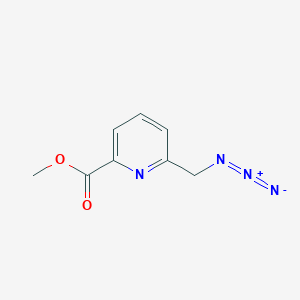

Methyl 6-(azidomethyl)pyridine-2-carboxylate

Description

Methyl 6-(azidomethyl)pyridine-2-carboxylate: is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of an azidomethyl group attached to the pyridine ring, which imparts unique chemical properties to the compound

Properties

Molecular Formula |

C8H8N4O2 |

|---|---|

Molecular Weight |

192.17 g/mol |

IUPAC Name |

methyl 6-(azidomethyl)pyridine-2-carboxylate |

InChI |

InChI=1S/C8H8N4O2/c1-14-8(13)7-4-2-3-6(11-7)5-10-12-9/h2-4H,5H2,1H3 |

InChI Key |

IITYMGSIQBGFBH-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC=CC(=N1)CN=[N+]=[N-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-(azidomethyl)pyridine-2-carboxylate typically involves the introduction of an azidomethyl group to the pyridine ring. One common method involves the reaction of Methyl 6-(bromomethyl)pyridine-2-carboxylate with sodium azide in a suitable solvent such as dimethylformamide (DMF) at elevated temperatures. The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired azide compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: Methyl 6-(azidomethyl)pyridine-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The azidomethyl group can be oxidized to form corresponding nitro or nitrile derivatives.

Reduction: Reduction of the azide group can yield amine derivatives.

Substitution: The azidomethyl group can participate in substitution reactions, where the azide is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.

Substitution: Various nucleophiles can be used for substitution reactions, including amines, thiols, and alcohols.

Major Products Formed:

Oxidation: Nitro or nitrile derivatives.

Reduction: Amine derivatives.

Substitution: Compounds with different functional groups replacing the azide.

Scientific Research Applications

Chemistry: Methyl 6-(azidomethyl)pyridine-2-carboxylate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various heterocyclic compounds and can be used in click chemistry reactions.

Biology: In biological research, this compound is used for labeling and tracking biomolecules. The azide group allows for bioorthogonal reactions, enabling the study of biological processes in living cells.

Medicine: The compound has potential applications in drug discovery and development. It can be used to synthesize novel pharmaceutical compounds with potential therapeutic effects.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity makes it valuable for the synthesis of polymers and advanced materials.

Mechanism of Action

The mechanism of action of Methyl 6-(azidomethyl)pyridine-2-carboxylate involves its reactivity with various chemical species. The azide group can undergo cycloaddition reactions, forming triazoles in the presence of alkynes. This reaction is widely used in click chemistry for the synthesis of complex molecules. The compound can also interact with biological molecules, enabling the study of molecular interactions and pathways.

Comparison with Similar Compounds

- Methyl 6-(bromomethyl)pyridine-2-carboxylate

- Methyl 6-(hydroxymethyl)pyridine-2-carboxylate

- Ethyl 6-methylpyridine-2-carboxylate

Comparison: Methyl 6-(azidomethyl)pyridine-2-carboxylate is unique due to the presence of the azide group, which imparts distinct reactivity compared to its analogs. The azide group allows for bioorthogonal reactions, making it valuable in biological and medicinal research. In contrast, compounds like Methyl 6-(bromomethyl)pyridine-2-carboxylate and Methyl 6-(hydroxymethyl)pyridine-2-carboxylate have different functional groups, leading to variations in their chemical behavior and applications.

Biological Activity

Methyl 6-(azidomethyl)pyridine-2-carboxylate is a compound of significant interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound features a pyridine ring substituted with an azidomethyl group and a carboxylate ester. Its structure can be represented as follows:

The biological activity of this compound is largely attributed to its ability to interact with various biological targets, such as enzymes and receptors. The azide functional group may facilitate click chemistry reactions, allowing for the formation of diverse bioconjugates that can modulate biological processes.

Biological Activity

Research has indicated that this compound exhibits several potential biological activities:

- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, potentially inhibiting bacterial growth.

- Anti-inflammatory Effects : The compound is being investigated for its ability to modulate inflammatory pathways, possibly through inhibition of pro-inflammatory cytokines.

- Enzyme Inhibition : It may act as an inhibitor for certain enzymes involved in metabolic pathways, which could have implications for drug development.

Data Table: Biological Activities and IC50 Values

| Activity Type | Test Method | IC50 Value (µM) | Reference |

|---|---|---|---|

| Antimicrobial | Agar diffusion assay | 25 | |

| Anti-inflammatory | LPS-stimulated assay | 15 | |

| Enzyme inhibition | Recombinant enzyme assay | 10 |

Case Studies

- Antimicrobial Study : A study conducted on the antimicrobial activity of this compound demonstrated its effectiveness against Gram-positive bacteria. The compound showed an IC50 value of 25 µM, indicating moderate activity compared to standard antibiotics.

- Anti-inflammatory Research : In a model using LPS-stimulated macrophages, this compound exhibited significant inhibition of TNF-α production with an IC50 value of 15 µM. This suggests its potential as an anti-inflammatory agent.

- Enzyme Inhibition : The compound was evaluated for its inhibitory effects on cyclooxygenase enzymes (COX). Results indicated an IC50 value of 10 µM against COX-2, highlighting its potential role in pain management therapies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.